molecular formula C13H18BNO5 B1397247 (4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid CAS No. 2096340-12-2

(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid

Cat. No.: B1397247
CAS No.: 2096340-12-2
M. Wt: 279.1 g/mol
InChI Key: TWQCRBQJOUVYBQ-UHFFFAOYSA-N
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Description

This compound is a cross-coupling building block used in the synthesis of tetracycline derivatives .


Synthesis Analysis

Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, are used in the synthesis of this compound. Protodeboronation of these esters is not well developed, but a radical approach has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C11H15BO4 . More detailed structural analysis would require additional information or computational modeling.


Chemical Reactions Analysis

Boronic acids, including this compound, are used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . They can also be converted into a broad range of functional groups .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 222.05 . It is slightly soluble in water . The compound’s melting point is between 100-106°C, and it has a predicted boiling point of 364.3±44.0 °C . The compound’s density is predicted to be 1.15±0.1 g/cm3 .

Scientific Research Applications

Activation in Organic Synthesis

(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid plays a role in the activation of carboxylic acids as their active esters. This activation is achieved using tert-butyl carbonates (BOC-OX), which are intermediates in reactions with primary and secondary amines to produce amides or peptides (Basel & Hassner, 2002).

Structural Chemistry

The molecular structure of derivatives of this compound, including the presence of a benzene ring fused to an oxazine ring and a tert-butoxycarbonyl group, has been detailed, providing insight into its chemical behavior and interactions in various contexts (Gu et al., 2010).

Synthesis Methodology

Research has been conducted on developing new synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, which are used in biology and medication. This includes the synthesis of various derivatives, highlighting the versatility and utility of this compound in chemical synthesis (詹淑婷, 2012).

Boron Containing Derivatives

The compound has been used in the synthesis of boron-containing derivatives, which are being evaluated for their biological activities. This indicates its potential in the development of novel compounds with specific biological properties (Das et al., 2011).

Ultrasound Assisted Synthesis

The compound is involved in ultrasound-assisted synthesis methods, demonstrating its application in advanced chemical synthesis techniques. This methodology emphasizes the compound's role in facilitating efficient chemical reactions (Suresh et al., 2016).

Building Blocks for Synthesis

The compound is used in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, highlighting its application in the preparation of complex chemical structures (Groth & Meldal, 2001).

Fluorescent Molecular Rotors

Derivatives of the compound have been studied for their potential as fluorescent molecular rotors, indicating its application in the field of bioimaging and cytotoxicity studies (Ibarra-Rodrı Guez et al., 2017).

Safety and Hazards

The compound is classified as an irritant (GHS07) and has hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280a) .

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazin-6-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO5/c1-13(2,3)20-12(16)15-6-7-19-11-5-4-9(14(17)18)8-10(11)15/h4-5,8,17-18H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQCRBQJOUVYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OCCN2C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096340-12-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096340-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
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(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
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(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
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(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
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(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
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(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid

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